Acetamidoethyl PG-trimonium chloride

Description

Contextualizing Acetamidoethyl PG-trimonium chloride within Quaternary Ammonium (B1175870) Chemistry

Acetamidoethyl PG-trimonium chloride is classified as a quaternary ammonium compound, commonly referred to as a "quat". nih.gov This class of compounds is characterized by a central nitrogen atom bonded to four organic groups, resulting in a polyatomic ion with a permanent positive charge. wikipedia.org Unlike primary, secondary, or tertiary ammonium cations, the charge on a quaternary ammonium cation is independent of the pH of its solution. wikipedia.org This permanent cationic charge is a defining feature of Acetamidoethyl PG-trimonium chloride and is fundamental to its chemical behavior and functionality. ontosight.ai

Quaternary ammonium compounds (QACs) are a vast and diverse group of chemicals utilized for numerous functions, including as surfactants, antimicrobials, preservatives, and antistatic agents. nih.govnih.gov The specific properties of any given QAC are determined by the nature of the four organic substituents attached to the central nitrogen atom. nih.gov In the case of Acetamidoethyl PG-trimonium chloride, the specific arrangement of its functional groups, including an acetamidoethyl group and a propylene (B89431) glycol-derived moiety, gives rise to its distinct characteristics as a humectant and conditioning agent. inci.guide

The U.S. Environmental Protection Agency (EPA) has previously proposed grouping QACs into four categories based on their chemical structure to better manage their vast number. acs.org These groups include alkyl or hydroxyalkyl straight-chain QACs (Group I) and nonhalogenated benzyl-substituted QACs (Group II), among others. acs.org While Acetamidoethyl PG-trimonium chloride's complex structure doesn't fit neatly into the most common examples, its core identity as a quaternary ammonium compound places it firmly within this significant class of chemical substances. nih.govacs.org

Historical Development and Evolution of Related Cationic Surfactants in Academic Research

The history of surfactants, the broader family to which cationic surfactants belong, can be traced back to ancient civilizations that produced soap-like materials. ripublication.comresearchgate.net The first recorded evidence of soap production dates to around 2800 BC in ancient Babylon. ripublication.com However, the scientific development and commercial importance of synthetic surfactants, particularly cationic types, are a more recent phenomenon.

Cationic surfactants first gained significant prominence in academic and industrial research in 1935, when their bacteriostatic properties were recognized. ripublication.com This discovery opened up a wide range of applications for these positively charged molecules. mass.gov The evolution of QACs has continued over the decades, with their use expanding from disinfectants to roles as fabric softeners, antistatic agents, and key components in personal care formulations. wikipedia.orgmass.gov

Structural Features and Naming Conventions of Acetamidoethyl PG-trimonium chloride in Scholarly Literature

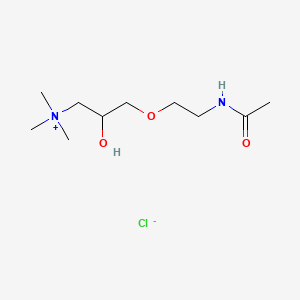

Key Structural Components:

Quaternary Ammonium Head: A central nitrogen atom bonded to three methyl groups (-CH₃) and a more complex propyl group, conferring a permanent positive charge.

Propylene Glycol (PG) Linker: A hydroxypropyl group derived from propylene glycol, which adds a hydroxyl (-OH) functional group and contributes to the molecule's humectant properties.

Ether Linkage: An ether group (-O-) connects the propylene glycol moiety to the acetamidoethyl tail.

Acetamidoethyl Tail: An ethyl group substituted with an acetamide (B32628) group (CH₃C(=O)NH-), which forms the hydrophobic portion of the molecule. ontosight.ainih.gov

The nomenclature for QACs can be complex and variable, which presents challenges in scholarly communication. nih.govacs.org Acetamidoethyl PG-trimonium chloride is known by several names in literature and databases, reflecting different naming systems.

| Identifier Type | Identifier Name |

| INCI Name | Acetamidoethyl PG-trimonium chloride |

| IUPAC Name | [3-(2-acetamidoethoxy)-2-hydroxypropyl]-trimethylazanium;chloride nih.gov |

| Chemical Name | 1-Propanaminium, 3-(2-(acetylamino)ethoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) ontosight.ai |

| CAS Number | 167614-36-0 nih.gov |

| UNII | D7ZBF5IN7Q ontosight.ai |

The International Nomenclature of Cosmetic Ingredients (INCI) name, "Acetamidoethyl PG-trimonium chloride," is descriptive of its structure. "Acetamidoethyl" refers to the tail group, "PG" indicates the propylene glycol linker, and "trimonium chloride" denotes the trimethylammonium head group with a chloride counter-ion. cosmileeurope.eu The IUPAC name provides a more systematic and unambiguous description of the molecular structure according to established chemical nomenclature rules. nih.govacdlabs.com

Academic Significance of Acetamidoethyl PG-trimonium chloride as a Cationic Amphiphile

Acetamidoethyl PG-trimonium chloride is chemically classified as a cationic amphiphile. Amphiphiles are compounds that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. ontosight.ai In this molecule, the positively charged quaternary ammonium head group is hydrophilic, while the acetamidoethyl portion acts as the hydrophobic tail.

This dual nature is the source of its surface-active properties, allowing it to orient itself at interfaces, such as between water and a surface. ontosight.ai The academic significance of cationic amphiphiles is substantial, with applications being explored in areas ranging from drug delivery to antimicrobial agents. ontosight.ainih.gov

The specific significance of Acetamidoethyl PG-trimonium chloride in research stems from its role as a highly effective humectant. inci.guide Research has shown that its quaternization enhances its ability to bind moisture, reportedly possessing almost double the moisture-binding capacity of its parent compound, Acetamide MEA. inci.guide This is a notable finding, as it demonstrates a successful modification of a humectant to improve its performance through cationic functionalization. inci.guide

Furthermore, its cationic nature gives it high substantivity for negatively charged substrates. inci.guide Keratin (B1170402), the primary protein in skin and hair, carries a net negative charge at physiological pH, making it highly receptive to cationic materials like Acetamidoethyl PG-trimonium chloride. inci.guide This "chemical bonding" allows the molecule to resist being easily washed off, a property of significant interest in the development of long-lasting conditioning and moisturizing formulations. inci.guide

Properties

CAS No. |

167614-36-0 |

|---|---|

Molecular Formula |

C10H23ClN2O3 |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

[3-(2-acetamidoethoxy)-2-hydroxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C10H22N2O3.ClH/c1-9(13)11-5-6-15-8-10(14)7-12(2,3)4;/h10,14H,5-8H2,1-4H3;1H |

InChI Key |

FEOTVIPLJJVOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCC(C[N+](C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Synthetic Chemistry and Process Methodologies for Acetamidoethyl Pg Trimonium Chloride

Reaction Pathways and Mechanisms for Quaternization in Acetamidoethyl PG-trimonium chloride Synthesis

The terminal and most critical step in the synthesis of Acetamidoethyl PG-trimonium chloride is quaternization. This chemical process converts a tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. The most common and industrially significant pathway for this transformation is the Menshutkin reaction. wikipedia.org

The Menshutkin reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine. wikipedia.org In the context of Acetamidoethyl PG-trimonium chloride synthesis, the tertiary amine precursor, N-(3-(2-acetamidoethoxy)-2-hydroxypropyl)-N,N-dimethylamine, reacts with a methylating agent, typically methyl chloride, to yield the final quaternary ammonium compound.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the methyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.

Product Formation: The chloride ion departs as a leaving group, resulting in the formation of the quaternary ammonium cation with a new C-N bond and a positive charge on the nitrogen atom. The chloride ion then acts as the counter-ion.

This reaction is typically carried out in polar solvents which help to stabilize the charged transition state, thereby accelerating the reaction rate. wikipedia.orgarxiv.org

Precursor Design and Chemical Transformations Leading to Acetamidoethyl PG-trimonium chloride Intermediates

The synthesis of the tertiary amine precursor is a strategic process involving the assembly of the core structure. A plausible and efficient synthetic route begins with readily available chemical feedstocks.

Step 1: Synthesis of the Ether Linkage A common starting point is the reaction between N-(2-hydroxyethyl)acetamide and epichlorohydrin. The hydroxyl group of N-(2-hydroxyethyl)acetamide acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This reaction is a regioselective ring-opening of the epoxide, typically catalyzed by a base, to form the intermediate 3-(2-acetamidoethoxy)-1-chloro-2-propanol. rsc.orgresearchgate.net

Step 2: Amination The chlorinated intermediate is then reacted with dimethylamine. In this nucleophilic substitution reaction, the dimethylamine displaces the chloride ion, forming the desired tertiary amine precursor: N-(3-(2-acetamidoethoxy)-2-hydroxypropyl)-N,N-dimethylamine. Reaction conditions are controlled to favor this substitution and minimize side reactions.

This multi-step approach allows for precise control over the final molecular architecture, ensuring the correct placement of the acetamidoethyl group, the propylene (B89431) glycol linker, and the tertiary amine functionality required for the final quaternization step. deascal.com

Optimization of Synthetic Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of Acetamidoethyl PG-trimonium chloride while ensuring an economically and environmentally viable process. Key parameters that are manipulated include temperature, solvent, reactant stoichiometry, and catalyst choice.

Temperature: Quaternization reactions are often exothermic. google.com The temperature must be carefully controlled to prevent side reactions and degradation of the product. For many Menshutkin reactions, temperatures are maintained in a range of 85°C to 130°C to achieve a reasonable reaction rate without compromising product integrity. google.comgoogle.com

Solvent: The choice of solvent significantly impacts the rate of the SN2 quaternization reaction. Polar aprotic solvents like acetonitrile (B52724) or polar protic solvents like alcohols are often preferred as they can stabilize the charged transition state, accelerating the reaction. wikipedia.orgarxiv.org However, to reduce costs and environmental impact, solvent-free (neat) reaction conditions have been developed, where the molten tertiary amine is reacted directly with the alkylating agent. google.comgoogle.com

Reactant Stoichiometry and Alkylating Agent: The molar ratio of the tertiary amine to the methylating agent is kept near equimolar to ensure complete conversion and minimize residual unreacted starting materials. While alkyl iodides are the most reactive alkylating agents, followed by bromides and then chlorides, methyl chloride is often used in industrial settings due to its lower cost and the desired chloride counter-ion in the final product. wikipedia.org

The following interactive table illustrates how reaction parameters can be optimized for a generic quaternization reaction, based on principles from related syntheses.

| Entry | Amine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tertiary Amine A | Methyl Iodide | Acetonitrile | 60 | 6 | 95 |

| 2 | Tertiary Amine A | Methyl Chloride | Acetonitrile | 80 | 12 | 88 |

| 3 | Tertiary Amine A | Methyl Chloride | Ethanol | 80 | 10 | 92 |

| 4 | Tertiary Amine A | Methyl Chloride | None (Neat) | 110 | 4 | 97 |

| 5 | Tertiary Amine B | Benzyl Chloride | None (Neat) | 120 | 5 | 96 |

This table is a generalized representation based on established chemical principles for reaction optimization and does not represent actual experimental data for Acetamidoethyl PG-trimonium chloride.

Design and Synthesis of Analogues and Derivatives for Structure-Function Relationship Studies

The design and synthesis of analogues of Acetamidoethyl PG-trimonium chloride allow for the systematic investigation of structure-function relationships. By modifying specific parts of the molecule, researchers can fine-tune its physicochemical and functional properties, such as its conditioning efficacy, substantivity to hair, and antimicrobial activity. elsevierpure.commdpi.com

Modification of the Hydrophobic Tail: While Acetamidoethyl PG-trimonium chloride does not have a traditional long alkyl chain, the acetamidoethyl group provides a specific polarity and hydrogen-bonding capability. Analogues could be synthesized by replacing the acetyl group with longer acyl chains (e.g., propionyl, butyryl) or other functional groups to modify the molecule's interaction with surfaces like hair keratin (B1170402).

Modification of the Cationic Headgroup: The trimethylammonium group can be altered. For example, replacing the methyl groups with ethyl or other alkyl groups would increase steric bulk around the nitrogen. This modification can influence the compound's charge density and its interaction with negatively charged surfaces. Studies on other quaternary ammonium compounds (QACs) have shown that such modifications significantly impact their biological and physical properties. frontiersin.orgmdpi.com

Structure-Function Insights from Related QACs:

Alkyl Chain Length: In traditional QAC surfactants, the length of the N-alkyl chain is a critical determinant of their properties. For instance, optimal antibacterial activity is often found with chain lengths of C12-C14 for Gram-positive bacteria and C16 for Gram-negative bacteria. mdpi.com

Head Group: The nature of the groups attached to the nitrogen atom influences charge accessibility and steric hindrance, affecting how the molecule adsorbs onto a surface. nih.gov

Synthesizing a library of analogues based on these principles would involve using different starting materials in the pathways described in section 2.2. For example, using N-(2-hydroxyethyl)propionamide instead of N-(2-hydroxyethyl)acetamide would lead to a propionamidoethyl derivative. Similarly, using diethylamine instead of dimethylamine in the amination step, followed by quaternization with ethyl chloride, would yield a triethylammonium analogue. These studies are essential for designing next-generation conditioning agents with enhanced performance profiles.

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular skeleton. ¹H NMR would provide information on the number of different types of protons and their neighboring environments. For instance, distinct signals would be expected for the methyl protons on the quaternary ammonium (B1175870) group, the methylene (B1212753) protons of the propyl and ethyl chains, and the methine proton on the hydroxyl-bearing carbon. ¹³C NMR would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the acetamido group and the carbons bonded to the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch (Amide I band) of the acetamido group, and C-N stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the cationic portion of the molecule, [3-(2-acetamidoethoxy)-2-hydroxypropyl]-trimethylazanium. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments would further help to piece together the molecular structure by breaking the molecule into smaller, identifiable fragments.

A hypothetical table of expected key spectroscopic data is presented below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to N(CH₃)₃, -CH₂- (propyl and ethyl chains), -CH(OH)-, -NH-, and -C(O)CH₃ protons. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the quaternary ammonium methyl carbons, propyl and ethyl chain carbons, the hydroxyl-bearing methine carbon, and the carbonyl and methyl carbons of the acetamido group. |

| IR Spectroscopy | Broad absorption for O-H stretching (hydroxyl), sharp peak for N-H stretching (secondary amide), strong absorption for C=O stretching (amide), and various C-H, C-O, and C-N stretching and bending vibrations. |

| Mass Spectrometry | A parent ion peak in the positive ion mode corresponding to the cationic component [C10H23N2O3]⁺, with a mass-to-charge ratio (m/z) confirming the molecular formula. Fragmentation would likely show losses of methyl groups or cleavage along the ether linkage. |

Conformational Analysis and Dynamic Behavior of Acetamidoethyl PG-trimonium chloride Molecules

The conformational flexibility of Acetamidoethyl PG-trimonium chloride is significant due to the presence of multiple single bonds in its backbone. The molecule is not rigid and can adopt various spatial arrangements through rotation around these bonds. researchgate.net This dynamic behavior is crucial for its function, particularly its interaction with surfaces and its behavior in aqueous solutions.

The flexible ether and propyl linkages allow the molecule to orient itself effectively at interfaces. In solution, quaternary ammonium surfactants can self-associate to form aggregates like micelles or vesicles, depending on their concentration and the surrounding medium. acs.org The structure of these aggregates is influenced by the molecule's packing parameter, which relates the volume of the hydrophobic parts to the area of the hydrophilic headgroup. While specific studies on the aggregation of Acetamidoethyl PG-trimonium chloride are not widely published, its amphiphilic nature suggests it would exhibit similar dynamic behavior. Molecular dynamics simulations on related quaternary ammonium surfactants show that they can significantly interact with and alter the structure of bilayers, indicating a high degree of dynamic interaction at a molecular level. rsc.orgnih.gov

Stereochemical Aspects of Acetamidoethyl PG-trimonium chloride and its Synthetic Precursors

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's properties. rijournals.com Acetamidoethyl PG-trimonium chloride possesses a chiral center at the carbon atom bearing the hydroxyl group (the C2 position of the propyl chain). nih.govncats.io This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Acetamidoethyl PG-trimonium chloride and (S)-Acetamidoethyl PG-trimonium chloride.

Commercial Acetamidoethyl PG-trimonium chloride is typically supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. ncats.io The synthesis of this compound likely proceeds through precursors that are also handled as racemates. For example, a common synthetic route for such compounds involves the reaction of a secondary amine with an epoxide, followed by quaternization. If the starting epoxide (e.g., a glycidyl (B131873) ether derivative) is racemic, the final product will also be racemic.

The production of a single enantiomer would require a stereoselective synthesis, which involves using chiral catalysts or chiral starting materials. researchgate.net While technically feasible, this would add significant cost and complexity to the manufacturing process. For its applications in personal care, the racemic mixture is generally considered effective, and there is no widespread reporting indicating that a single enantiomer offers superior performance in this context.

Influence of the Quaternary Ammonium Moiety on Molecular Architecture

The quaternary ammonium group is the defining feature of the molecule's architecture and function. This group consists of a central nitrogen atom covalently bonded to four carbon atoms (in this case, three methyl groups and one propyl group), resulting in a permanent, delocalized positive charge. nih.govmdpi.com

This permanent cationic charge has several profound influences:

Electrostatic Interactions: The positive charge is the primary driver for the molecule's substantivity to negatively charged surfaces like hair and skin keratin (B1170402). inci.guide This electrostatic attraction allows it to form a conditioning film that resists rinsing. inci.guide

Hydration: The charged headgroup is strongly hydrophilic, attracting and organizing water molecules around it. This contributes to the molecule's humectant properties.

Steric Effects: The three methyl groups and the larger propyl chain attached to the nitrogen atom create a sterically hindered environment. This bulkiness influences how the molecule packs in aggregates and interacts with surfaces, preventing overly dense packing and contributing to a soft feel in formulations. acs.org

Conformational Constraint: While the rest of the molecule is flexible, the tetrahedral geometry around the quaternary nitrogen is fixed. This provides a stable, localized center of positive charge, which acts as an anchor from which the more flexible parts of the molecule can orient themselves.

Chemical Reactivity and Mechanistic Investigations of Acetamidoethyl Pg Trimonium Chloride

Mechanisms of Interaction with Anionic Surfaces and Substrates

The primary mechanism governing the interaction of Acetamidoethyl PG-trimonium chloride with anionic surfaces is rooted in strong electrostatic attraction. As a quaternary ammonium (B1175870) compound, it possesses a permanent cationic (positive) charge centered at the nitrogen atom, which is independent of the solution's pH. herbana.eu Substrates such as human hair and skin are characterized by a net negative charge at physiological pH (approximately 5.5). nih.govci.guide This anionic character arises from a higher concentration of dicarboxylic amino acids, like aspartic acid and glutamic acid, within the protein structure (keratin). nih.govci.guide

When a solution containing Acetamidoethyl PG-trimonium chloride is applied, the positively charged trimethylammonium head group of the molecule is drawn to the negatively charged sites on the keratin (B1170402) surface. This ionic interaction leads to the adsorption of the molecule onto the substrate, forming a substantive conditioning film. nih.govmonsachemical.com This process is often described as a form of "chemical bonding" that allows the compound to adhere strongly to the surface, enhancing its resistance to being rinsed off. nih.gov This substantivity is a key attribute for conditioning agents, ensuring their effects persist after application. The interaction effectively neutralizes surface negative charges, which is fundamental to its function as an antistatic agent. nih.govhanze.nl

Surface Adsorption Phenomena and Interfacial Chemistry

The adsorption of Acetamidoethyl PG-trimonium chloride at interfaces is a direct consequence of its cationic and surface-active nature. The quaternization of the parent compound, Acetamide (B32628) MEA, significantly enhances its substantivity and functionality on anionic substrates. nih.gov Upon adsorption, the molecules orient themselves at the substrate-water or substrate-air interface, forming a thin, weightless film. nih.gov This molecular layer modifies the surface properties of the substrate.

On hair fibers, this adsorbed film smooths and seals the cuticles, which are often lifted and damaged on weathered hair. quab.com This realignment of the cuticle scales reduces friction between fibers, which is experienced as improved slip and ease of combing in both wet and dry states. monsachemical.com The deposition of this cationic film is crucial for its conditioning effects, leaving the hair feeling soft and supple. monsachemical.comhanze.nl Furthermore, the neutralization of static charge by the adsorbed cationic molecules prevents the mutual repulsion of hair fibers, a phenomenon commonly known as "flyaway." quab.compsu.edu The modification of the surface with these quaternary ammonium compounds has been shown to reduce the force required for combing, which in turn reduces the generation of static charge. psu.edu

Hydrolytic Stability and Non-Biological Degradation Pathways

The non-biological degradation of QACs in the environment is generally a slow process. Photochemical transformation is one potential pathway. Studies on various QACs have shown they react with hydroxyl radicals at near diffusion-controlled rates. rsc.org However, direct photolysis (degradation by sunlight) is often limited unless the molecule contains a chromophore that absorbs sunlight. rsc.org For many QACs, the predicted half-lives from photolysis in surface water can range from several days to months, indicating slow abiotic degradation. rsc.org More aggressive, non-biological degradation can be achieved through advanced oxidation processes, such as combined vacuum UV (VUV) and UV-C irradiation, which has been shown to rapidly break down various QACs in water treatment scenarios. nih.gov

Micellization Behavior and Critical Micelle Concentration Studies

As a surface-active agent, Acetamidoethyl PG-trimonium chloride is expected to exhibit micellization behavior in aqueous solutions. Surfactants, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into organized structures called micelles. wikipedia.org This is the concentration at which the interface and the bulk solution become saturated with monomers, and any additional surfactant molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and water. wikipedia.org The CMC is a fundamental characteristic of any surfactant.

While specific experimental CMC values for Acetamidoethyl PG-trimonium chloride are not documented in peer-reviewed literature, data from structurally related cationic surfactants can provide a comparative context. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the structure of the hydrophilic headgroup, temperature, and the presence of electrolytes. wikipedia.orgresearchgate.net Generally, a longer alkyl chain results in a lower CMC, as the increased hydrophobicity provides a greater driving force for micelle formation. researchgate.net

The table below presents CMC values for several common cationic surfactants to illustrate the typical concentration range for micelle formation.

| Surfactant Name | Abbreviation | CMC (mM in water at 25°C) |

| Decyltrimethylammonium bromide | DTAB | 65 |

| Dodecyltrimethylammonium bromide | DTAB | 16 |

| Cetyltrimethylammonium chloride | CTAC | 1.3-1.5 |

| Hexadecyltrimethylammonium bromide | CTAB/HTAB | 0.92 |

This table is for illustrative purposes to provide context for the CMC of cationic surfactants. Data sourced from various scientific literature. wikipedia.orgresearchgate.net

Electrostatic Interactions and Charge Density Effects in Solution

The electrostatic properties of Acetamidoethyl PG-trimonium chloride are central to its function. The molecule features a quaternary ammonium group, which carries a permanent, delocalized positive charge that is not dependent on the pH of the solution. herbana.eu This permanent cationic nature ensures its functionality across a wide range of formulation conditions.

In solution, these positive charges are responsible for the compound's ability to neutralize negative charges on surfaces. This is the primary mechanism behind its antistatic effect on hair, where the neutralization of static charges reduces the mutual repulsion of fibers. hanze.nlpsu.edu The conductivity of quaternary ammonium salts in a formula also helps to dissipate electrical charge, further enhancing the antistatic properties. monsachemical.com

The effectiveness of a cationic conditioner is related to its charge density and its ability to deposit on a substrate. Studies on the electrostatic properties of hair have shown that treatment with QACs can alter charge mobility on the hair fibers. psu.edu The charge mobility half-life—the time it takes for a charge to dissipate to half its initial value—is a measure of the surface conductivity. psu.edu While a perfect insulator has an infinite half-life, treatment with conditioning agents reduces this value, allowing static to dissipate more quickly. The density of the deposited charge is often greatest near the tips of hair fibers, corresponding to the areas of greatest damage and highest combing forces. psu.edu This targeted deposition makes the conditioning effect more efficient.

Intermolecular Interactions and Adsorption Dynamics

Elucidating Binding Mechanisms of Acetamidoethyl PG-trimonium chloride to Polymeric Substrates

The primary binding mechanism of Acetamidoethyl PG-trimonium chloride to polymeric substrates like keratin (B1170402) (the protein composing hair and skin) is electrostatic attraction. inci.guidenih.gov At a typical physiological pH (around 5.5), keratinous surfaces possess a net negative charge due to the presence of dicarboxylic amino acids such as aspartic acid and glutamic acid. inci.guide The cationic head of the Acetamidoethyl PG-trimonium chloride molecule, a quaternary ammonium (B1175870) group, is drawn to these anionic sites, forming a strong ionic bond. nih.govglooshi.com This electrostatic interaction is the foundation of the compound's substantivity, allowing it to adhere to the substrate and resist being easily rinsed off. inci.guide

Quantitative Analysis of Adsorption Isotherms and Kinetics on Diverse Surfaces

While specific experimental data for Acetamidoethyl PG-trimonium chloride is not extensively available in public literature, its adsorption behavior can be described by established scientific models. Adsorption isotherms, which relate the amount of substance adsorbed onto a surface to its concentration in the solution at equilibrium, are crucial for quantifying this process.

Commonly used models include the Langmuir and Freundlich isotherms.

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. nih.gov

The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. nih.govresearchgate.net

For many cationic surfactants adsorbing onto hair, the Freundlich model has been shown to provide a good fit, suggesting that the surface of hair is heterogeneous and that multilayer formation can occur. nih.govresearchgate.net

The kinetics of adsorption, or the rate at which the molecule adsorbs to a surface, can often be described by models such as the pseudo-first-order or pseudo-second-order kinetic models. Studies on similar cationic surfactants adsorbing onto hair have shown that the process often fits a pseudo-second-order model. nih.govresearchgate.net This model implies that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

To illustrate these concepts, the following table presents hypothetical data for a generic cationic surfactant, demonstrating how isotherm parameters are typically presented.

Table 1: Representative Adsorption Isotherm Parameters for a Cationic Surfactant on a Keratinous Surface Disclaimer: The following data is illustrative for a generic cationic surfactant and does not represent experimentally determined values for Acetamidoethyl PG-trimonium chloride.

| Isotherm Model | Parameters | Value | Unit |

|---|---|---|---|

| Langmuir | q_max (Maximum Adsorption Capacity) | 50.0 | mg/g |

| K_L (Langmuir Constant) | 0.2 | L/mg | |

| Freundlich | K_F (Freundlich Constant) | 10.5 | (mg/g)(L/mg)^(1/n) |

Role of Electrostatic and Hydrophobic Contributions in Substantivity and Adhesion

Substantivity and adhesion are driven by a balance of electrostatic and hydrophobic interactions. As established, the electrostatic attraction between the cationic head of Acetamidoethyl PG-trimonium chloride and the anionic sites on a substrate is the dominant force. inci.guidenih.gov

Modulation of Surface Tension and Wettability by Adsorbed Acetamidoethyl PG-trimonium chloride

Like other surface-active agents, Acetamidoethyl PG-trimonium chloride will lower the surface tension of water, although it is primarily marketed as a conditioning agent and humectant rather than a traditional surfactant. By adsorbing at the air-water interface, it disrupts the cohesive energy between water molecules.

When adsorbed onto a solid surface, it significantly alters the surface's wettability. nih.gov The wettability of a surface is typically quantified by measuring the contact angle of a liquid droplet on it. biolinscientific.com A low contact angle signifies high wettability (hydrophilic), while a high contact angle indicates low wettability (hydrophobic). biolinscientific.com

The adsorption of a cationic molecule like Acetamidoethyl PG-trimonium chloride onto a negatively charged, hydrophilic surface can lead to the formation of a film. Depending on the concentration and orientation of the adsorbed molecules, this can result in a more hydrophobic surface if the non-polar parts of the molecule are oriented outwards. researchgate.net Conversely, in a bilayer structure, the outward-facing cationic heads could render the surface hydrophilic again. nih.govresearchgate.net Studies on similar cationic surfactants have shown that their adsorption can initially make a surface more hydrophobic, but as concentrations increase to form a bilayer, the surface becomes hydrophilic. nih.gov

Table 2: Hypothetical Contact Angle Measurements on a Substrate Treated with a Cationic Surfactant Solution Disclaimer: The following data is illustrative and does not represent experimentally determined values for Acetamidoethyl PG-trimonium chloride.

| Treatment Concentration (mol/L) | Contact Angle (°) | Surface Character |

|---|---|---|

| 0 (Control) | 35° | Hydrophilic |

| 1 x 10⁻⁵ | 75° | More Hydrophobic |

| 1 x 10⁻⁴ | 95° | Hydrophobic |

Theoretical and Computational Chemistry Studies of Acetamidoethyl Pg Trimonium Chloride

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations offer a foundational approach to understanding the intrinsic properties of Acetamidoethyl PG-trimonium chloride at the atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. researchgate.net For Acetamidoethyl PG-trimonium chloride, these calculations can elucidate the distribution of electrons, which governs the molecule's stability, reactivity, and intermolecular interactions.

A primary output of such calculations is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Acetamidoethyl PG-trimonium chloride, the MEP would highlight the strong positive charge localized around the quaternary ammonium (B1175870) head group (-N+(CH₃)₃) and the negative potential around the chloride anion and the oxygen atoms of the ether, hydroxyl, and amide groups. This information is crucial for predicting how the molecule will orient itself and interact with other molecules, such as water or negatively charged surfaces like hair and skin.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For a cationic surfactant like Acetamidoethyl PG-trimonium chloride, these parameters can help predict its stability in different chemical environments and its potential for degradation reactions.

Illustrative Data Table: Calculated Electronic Properties Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates electron-donating capability, likely localized on the chloride ion or oxygen atoms. |

| LUMO Energy | +3.5 eV | Indicates electron-accepting capability, likely localized around the cationic head. |

| HOMO-LUMO Gap (ΔE) | 11.7 eV | Suggests high kinetic stability of the isolated molecule. |

| Dipole Moment | 15.4 Debye | Reflects the molecule's high polarity due to charge separation. |

| Partial Charge on N⁺ | +0.85 e | Confirms the delocalization of the formal positive charge over the entire quaternary head. |

Molecular Dynamics Simulations of Acetamidoethyl PG-trimonium chloride in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal dynamic processes and equilibrium properties that are inaccessible to static quantum calculations. For Acetamidoethyl PG-trimonium chloride, MD simulations are invaluable for understanding its behavior in realistic environments, such as in an aqueous solution or at the interface between water and air or a surface (like skin or hair).

In aqueous solution, MD simulations can model the hydration of the Acetamidoethyl PG-trimonium chloride ion pair. These simulations would show how water molecules arrange around the hydrophilic quaternary ammonium head group and the chloride ion, forming structured hydration shells. acs.org The simulations can also reveal the conformational flexibility of the molecule's backbone, showing how it folds and moves in water. At higher concentrations, MD simulations can be used to observe the initial stages of aggregation and micelle formation, a key characteristic of surfactants. nih.gov

Simulations at interfaces are particularly relevant to the function of Acetamidoethyl PG-trimonium chloride in personal care products. An MD simulation of the air-water interface would show the surfactant molecules spontaneously migrating to the surface, orienting themselves with their hydrophobic parts away from the water and their hydrophilic heads in the water, thereby reducing surface tension. rsc.org Similarly, a simulation of a water-dipalmitoylphosphatidylcholine (DPPC) bilayer interface could model the interaction of the surfactant with a simplified cell membrane, providing insights into its conditioning and potential antimicrobial mechanisms. rsc.org

Illustrative Data Table: MD Simulation Parameters and Results Note: The following data is hypothetical and for illustrative purposes only.

| Parameter/Result | Value/Observation | System Simulated |

|---|---|---|

| Simulation Box Size | 6 nm x 6 nm x 6 nm | Single ion pair in water |

| Number of Water Molecules | ~5,500 | Single ion pair in water |

| Simulation Time | 200 ns | Air-water interface |

| Radial Distribution Function (g(r)) Peak for N⁺-O(water) | 0.42 nm | Single ion pair in water |

| Calculated Surface Tension Reduction | ~35 mN/m | Air-water interface |

Development and Validation of Force Fields for Accurate Simulation of Acetamidoethyl PG-trimonium chloride Systems

The accuracy of molecular dynamics simulations is entirely dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov While general-purpose force fields like AMBER, CHARMM, and OPLS exist, they may not have accurate parameters for a specialized molecule like Acetamidoethyl PG-trimonium chloride. Therefore, developing and validating a specific force field is a critical step for reliable simulations.

The parameterization process involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org This is typically a multi-step process. First, quantum chemical calculations are performed on the molecule and its fragments to obtain data on its geometry, conformational energy profiles (e.g., by scanning through dihedral angles), and charge distribution. nih.gov Then, force field parameters are adjusted to reproduce this quantum mechanical data as closely as possible. For instance, atomic partial charges in the force field are often fitted to reproduce the electrostatic potential calculated by quantum mechanics.

Validation is the final, crucial stage. The newly parameterized force field is used in MD simulations to calculate bulk properties that can be compared with experimental data. For Acetamidoethyl PG-trimonium chloride, one could simulate the density of a concentrated aqueous solution or the heat of vaporization and compare the results to measured values. Agreement between simulated and experimental properties provides confidence in the force field's accuracy and its ability to predict the molecule's behavior in more complex systems. nih.gov

Illustrative Data Table: Force Field Parameter Validation Note: This table presents a hypothetical comparison to illustrate the validation process.

| Property | Simulated Value (New FF) | Experimental Value | % Difference |

|---|---|---|---|

| Density of 50% aq. solution (g/cm³) | 1.085 | 1.090 | -0.46% |

| Heat of Vaporization (kJ/mol) | 85.2 | 88.0 | -3.18% |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.41 | 0.38 | +7.89% |

Predictive Modeling of Molecular Interactions, Binding Affinities, and Aggregation Behavior

With a validated force field, computational models can be used to predict the behavior of Acetamidoethyl PG-trimonium chloride in complex scenarios. This includes its interactions with other molecules, its binding affinity to surfaces, and its self-assembly into larger structures.

Predicting molecular interactions involves simulating Acetamidoethyl PG-trimonium chloride with other components of a formulation, such as polymers, fragrances, or other surfactants. These simulations can reveal preferential interactions and help predict formulation stability. For example, a simulation could show whether the cationic head of the surfactant binds strongly to an anionic polymer, potentially leading to precipitation.

Binding affinity calculations are used to quantify the strength of the interaction between the surfactant and a substrate. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can estimate the free energy of binding to a surface like keratin (B1170402) (the primary protein in hair). This would involve simulating the surfactant both free in solution and bound to a model keratin surface. A strong negative binding energy would computationally confirm its substantivity to hair, which is a key performance attribute.

Modeling aggregation behavior involves simulating many surfactant molecules at concentrations above the critical micelle concentration (CMC). These large-scale simulations can predict the average number of molecules in a micelle (aggregation number) and the shape of the micelles (spherical, rod-like, etc.). figshare.com Such predictions are vital for understanding how the surfactant will behave in a product and for designing formulations with specific rheological properties. nih.gov

Illustrative Data Table: Predicted Interaction and Aggregation Properties Note: The following data is hypothetical and for illustrative purposes.

| Predicted Property | Method | Predicted Outcome | Implication |

|---|---|---|---|

| Binding Free Energy to Keratin | MM/PBSA | -45.5 kcal/mol | Strong, favorable binding, confirming substantivity to hair. |

| Critical Micelle Concentration (CMC) | Thermodynamic Modeling | ~1.2 mM | Predicts the concentration at which self-assembly begins. |

| Micelle Aggregation Number | Coarse-Grained MD | 65 | Provides insight into the size of the self-assembled structures. |

| Micelle Shape | Coarse-Grained MD | Spherical to Ellipsoidal | Affects product viscosity and performance. |

Application of Machine Learning and Artificial Intelligence in Acetamidoethyl PG-trimonium chloride Research

Machine learning (ML) and artificial intelligence (AI) are transforming materials science and chemical research by enabling the rapid prediction of properties and the discovery of new structure-property relationships. researchgate.netmiami.edu In the context of Acetamidoethyl PG-trimonium chloride, AI/ML can be applied in several ways, often by leveraging data generated from the computational methods described previously or from high-throughput experiments.

One major application is the development of Quantitative Structure-Property Relationship (QSPR) models. rsc.org A QSPR model could be trained on a dataset of different cationic surfactants, using their molecular descriptors (calculated from their 2D or 3D structures) as input and an experimental property (like CMC or skin sensitization potential) as output. Once trained, such a model could predict the properties of a new molecule like Acetamidoethyl PG-trimonium chloride without the need for extensive lab work or computationally intensive simulations.

AI can also be used to accelerate the development of force fields. ML models can be trained on quantum mechanics data to predict force field parameters directly from a molecule's structure, significantly speeding up the parameterization process. arxiv.org

Furthermore, ML can optimize cosmetic formulations. An AI model could be trained on data from hundreds of tested formulations, learning the complex relationships between ingredient concentrations (including Acetamidoethyl PG-trimonium chloride) and performance metrics (like hair conditioning, foam stability, or product viscosity). greyb.com This model could then predict the performance of new, untested formulations, guiding formulators to the most promising candidates and reducing the amount of trial-and-error in product development. nih.gov

Illustrative Data Table: AI/ML Model Application Note: This table presents a hypothetical scenario of using an ML model.

| ML Model Type | Input Features | Predicted Property | Hypothetical Accuracy |

|---|---|---|---|

| Random Forest Regression (QSPR) | Molecular descriptors (e.g., LogP, molecular weight, charge density) | Critical Micelle Concentration (CMC) | R² = 0.92 |

| Graph Neural Network | Molecular graph structure | Force Field Parameters (bond, angle, dihedral) | 95% agreement with QM-derived parameters |

| Support Vector Machine (Classification) | Molecular fingerprints, physicochemical properties | Skin Sensitization Potential | 91% prediction accuracy |

| Deep Neural Network | Formulation ingredient concentrations | Hair Combability Score | 88% correlation with experimental scores |

Integration in Advanced Material Systems and Functionalization Research

Incorporation of Acetamidoethyl PG-trimonium chloride into Polymeric Matrices and Hydrogels

The incorporation of cationic polymers into polymeric matrices and hydrogels is a strategy to impart specific functionalities, such as stimuli-responsiveness and controlled release capabilities. While specific research on the incorporation of Acetamidoethyl PG-trimonium chloride into such systems is not extensively documented in publicly available literature, the principles of using similar cationic monomers can be considered. Cationic hydrogels, for instance, are synthesized using monomers that introduce positive charges into the polymer network. nih.gov These materials exhibit sensitivity to pH and salt concentrations, which can be leveraged for various applications. nih.gov

The synthesis of cationic hydrogels often involves the copolymerization of a primary monomer, such as N-isopropylacrylamide (NIPAM), with a cationic comonomer. nih.gov For example, the use of (3-acrylamidopropyl)trimethylammonium chloride (AAPTAC) as a cationic monomer has been shown to produce hydrogels with high colloidal stability over a wide pH range. nih.gov The introduction of such cationic species can influence the swelling behavior and hydrophobicity of the hydrogel, which are critical parameters for applications like the controlled delivery of active substances. nih.gov

Design and Fabrication of Novel Materials Utilizing Acetamidoethyl PG-trimonium chloride as a Constituent

The design of novel materials often seeks to combine the properties of different components to achieve enhanced functionality. Acetamidoethyl PG-trimonium chloride, with its cationic charge and humectant properties, presents potential as a constituent in the fabrication of new materials. inci.guide Its molecular structure, featuring a quaternary ammonium (B1175870) group, allows for electrostatic interactions with negatively charged surfaces and molecules. inci.guide

While specific examples of novel materials fabricated with Acetamidoethyl PG-trimonium chloride are not widely reported, the broader class of cationic polymers is utilized in various innovative applications. For instance, cationic hydrogels are being investigated for their potential in removing toxic anions from aqueous environments. nih.gov The design of such materials leverages the electrostatic attraction between the positively charged hydrogel network and the negatively charged pollutants.

Surface Functionalization and Coating Technologies Employing Acetamidoethyl PG-trimonium chloride

Surface functionalization and coating technologies aim to modify the surface properties of a material without altering its bulk characteristics. The cationic nature of Acetamidoethyl PG-trimonium chloride makes it a candidate for creating positively charged surfaces. Such surfaces can be designed to interact with negatively charged entities, a principle that is fundamental in various applications, from personal care to industrial processes. inci.guide

In cosmetic science, for example, the positive charge of Acetamidoethyl PG-trimonium chloride allows it to bind to the negatively charged surface of hair, forming a thin, conditioning film. glooshi.com This reduces static electricity and improves combability. glooshi.com While detailed research on its use in industrial coating technologies is limited, the underlying principle of electrostatic attraction is a cornerstone of many surface modification techniques.

Development of Cationic Material Systems with Tailored Interfacial Properties

In mixed surfactant systems, for example, the interaction between cationic and anionic surfactants at the air-liquid interface can be synergistic, leading to enhanced surface activity. researchgate.net Molecular dynamics simulations of such systems have shown that anionic/cationic surfactant mixtures can form a denser interfacial monomolecular layer compared to single surfactants. researchgate.net The specific structure of the cationic surfactant, including the nature of its headgroup and tail, influences these interfacial interactions. researchgate.net

Role of Acetamidoethyl PG-trimonium chloride in Emulsion and Dispersion Stabilization Mechanisms

Emulsions and dispersions are thermodynamically unstable systems that require the presence of stabilizing agents. Cationic surfactants, including quaternary ammonium compounds like Acetamidoethyl PG-trimonium chloride, can act as emulsifiers. inci.guide They function by adsorbing at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents the coalescence of droplets.

Advanced Analytical Methodologies for Acetamidoethyl Pg Trimonium Chloride Research

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is indispensable for separating Acetamidoethyl PG-trimonium chloride from complex matrices, identifying its structure, and assessing its purity. Due to the compound's ionic and non-volatile nature, specialized chromatographic approaches are required. american.edu

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a primary tool. Specifically, HPLC-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying quaternary ammonium (B1175870) compounds (QACs). rsc.orgnih.gov The separation is typically achieved on a mixed-mode or specialized polar column, such as a CAPCELL PAK CR, using a gradient elution mobile phase. rsc.org This mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an agent like ammonium formate (B1220265) with formic acid to ensure proper ionization and peak shape. rsc.org

Gas Chromatography (GC) can also be adapted for the analysis of QACs. Since Acetamidoethyl PG-trimonium chloride is non-volatile, a pyrolysis-GC approach is effective. american.edu In this method, the compound undergoes thermal degradation in the hot GC injector port, often through a Hofmann elimination reaction, to yield a volatile tertiary amine that can be separated and detected by the GC. american.edu Gas chromatography coupled with mass spectrometry (GC-MS) is used to identify the resulting degradation products, confirming the structure of the original molecule. american.eduacs.org

Sample preparation for chromatographic analysis is critical. It often involves extraction with a solvent mixture, such as methanol-water, followed by a cleanup step using solid-phase extraction (SPE) with a cartridge like Oasis WCX to remove interfering substances. rsc.org

Below is a table summarizing typical chromatographic conditions for the analysis of related quaternary ammonium compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Technique | HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS) rsc.orgnih.gov | Pyrolysis-Gas Chromatography with Mass Spectrometry (Py-GC-MS) american.edu |

| Column | CAPCELL PAK CR 1:4 or similar mixed-mode column rsc.org | Standard capillary column suitable for amine analysis |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate buffer with Formic Acid rsc.org | N/A (Carrier Gas: Helium or Nitrogen) |

| Detector | Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode rsc.org | Mass Spectrometer (MS) |

| Sample Preparation | Solvent extraction followed by Solid-Phase Extraction (SPE) rsc.org | Direct injection (pyrolysis occurs in the injector port) american.edu |

| Key Advantage | High sensitivity and specificity for direct analysis of the intact ion. | Effective for non-volatile QACs by analyzing their specific thermal degradation products. |

Advanced Titrimetric Methods for Quantitative Analysis of Cationic Content

Titrimetry offers a robust and accurate method for quantifying the cationic content of Acetamidoethyl PG-trimonium chloride. Advanced potentiometric titration is the most common and reliable approach for analyzing cationic surfactants and polymers. nuph.edu.uabohrium.com

This technique involves titrating the cationic polymer with a standard solution of an anionic surfactant, such as Sodium dodecylsulfate (SDS), or a polyanion like potassium poly(vinyl sulfate) (PVSK) or dextran (B179266) sulphate (DS). xylemanalytics.comresearchgate.netchemicalbook.com The endpoint of the titration is detected using a surfactant-selective electrode or a polyion-sensitive polymeric membrane-based electrode. nih.govmetrohm.com These electrodes exhibit a significant potential change when the titrant begins to appear in excess after all the cationic sites on the polymer have been neutralized.

Key considerations for this method include:

Interference: Other charged species in a formulation, such as anionic surfactants (e.g., Sodium Lauryl Sulfate), can interfere with the titration. nih.govresearchgate.net This can often be overcome by a separation step, for instance, using an anion-exchange resin to remove the interfering anionic surfactant prior to titration. nih.govrsc.org

Titration Conditions: The titration is typically performed in a buffered solution. For some cationic surfactants, a pH of 10 is used to prevent the titration of any co-present long-chain amines. xylemanalytics.com The titration speed should be slow to allow for the precipitation and equilibration of the polymer-surfactant complex. xylemanalytics.com

Automation: Modern titrators allow for the full automation of this method, enhancing reproducibility and precision compared to classical two-phase titrations that rely on manual color change detection. metrohm.com

| Method Component | Description | References |

| Principle | Potentiometric titration based on the formation of a hydrophobic adduct between the cationic polymer and an anionic titrant. | xylemanalytics.comnih.gov |

| Titrant | Standard solution of an anionic surfactant (e.g., Sodium dodecylsulfate - SDS) or a polyanion (e.g., Dextran Sulphate - DS). | xylemanalytics.comrsc.org |

| Endpoint Detection | Ion-Selective Electrode (ISE) sensitive to cationic or anionic surfactants (e.g., TEN 1100 PLH, Surfactant ISE). | xylemanalytics.comnih.govmetrohm.com |

| Key Advantage | High accuracy and precision for quantifying total cationic charge; can be automated. | metrohm.com |

| Common Challenge | Interference from other charged surfactants in the formulation, requiring sample pre-treatment. | nih.govresearchgate.net |

Surface-Sensitive Analytical Probes for In-situ Adsorption and Interface Studies

Understanding the deposition and film-forming properties of Acetamidoethyl PG-trimonium chloride on surfaces like hair and skin is critical to its function. Surface-sensitive analytical techniques provide in-situ, nanoscale information on these adsorption processes.

Atomic Force Microscopy (AFM) is a powerful technique for visualizing polymer adsorption on surfaces with high resolution. acs.orgbruker.com It can operate in various environments, including air and liquid, without complex sample preparation. bruker.comnanomagnetics-inst.com AFM provides three-dimensional topographical images, revealing how the polymer arranges itself on a substrate. researchgate.net Beyond imaging, AFM-based nanoindentation can map mechanical properties like stiffness and adhesion, showing how the adsorbed polymer film alters the surface characteristics. nanomagnetics-inst.comresearchgate.net This is crucial for understanding the conditioning effect on hair fibers.

Ellipsometry is an optical technique that measures changes in the polarization of light upon reflection from a surface. acs.org This allows for the precise determination of the thickness and refractive index of the adsorbed polymer film. rsc.org Spectroscopic ellipsometry can be used to study the kinetics of adsorption, providing real-time data on how quickly the film forms and its final thickness, which often relates to the conformation of the adsorbed polymer chains. wur.nlnih.gov

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) measures the change in resonant frequency of a quartz crystal sensor as mass is adsorbed onto its surface. This technique is extremely sensitive to mass changes and can be used to study the adsorption of polymers from solution in real-time. The dissipation measurement provides additional information on the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. arxiv.org

| Technique | Principle of Operation | Information Obtained | Key Advantage |

| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface, detecting topographical changes. acs.org | High-resolution 3D surface topography, surface roughness, mapping of mechanical properties (stiffness, adhesion). nanomagnetics-inst.comresearchgate.net | Direct visualization of single polymer chains and adsorbed layers at the nanoscale. nih.gov |

| Ellipsometry | Measures the change in polarization of light reflected from a surface. acs.org | Thickness, refractive index, and density of the adsorbed film; adsorption kinetics. rsc.org | Non-destructive and highly sensitive to sub-monolayer coverage. acs.org |

| QCM-D | Measures changes in the resonant frequency and energy dissipation of a quartz crystal sensor upon mass adsorption. arxiv.org | Adsorbed mass (hydrated), adsorption kinetics, and viscoelastic properties (rigidity/softness) of the film. arxiv.org | Provides real-time data on both mass and structural properties of the adsorbed layer. |

Spectroscopic Quantification Methods for Trace Analysis and Formulation Compatibility

Spectroscopic methods are valuable for trace analysis and for studying the interactions of Acetamidoethyl PG-trimonium chloride within a formulation.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for studying molecular interactions. While not typically a primary quantification method for this compound, it is excellent for assessing formulation compatibility. nih.gov By analyzing the FTIR spectra of a formulation, shifts in the characteristic vibrational bands of the polymer or other ingredients can indicate interactions, such as hydrogen bonding between the polymer and a surfactant. nih.govwhiterose.ac.uk For instance, changes in the carbonyl or amine-related peaks of Acetamidoethyl PG-trimonium chloride in the presence of other formulation components can reveal the nature of their chemical association. nih.gov

For trace quantification , spectrophotometric methods can be developed. This often involves forming a complex between the cationic polymer and an anionic dye, such as methyl orange or crystal violet. researchgate.net The formation of the ion-pair complex can be extracted into an organic solvent, and the resulting color intensity, measured by a UV-Visible Spectrophotometer , is proportional to the concentration of the cationic polymer. This provides a sensitive method for determining low levels of the compound. researchgate.net

| Spectroscopic Technique | Application | Principle | Typical Findings |

| Fourier Transform Infrared (FTIR) Spectroscopy | Formulation Compatibility Analysis | Detects changes in vibrational frequencies of chemical bonds upon interaction. nih.gov | Shifts in carbonyl, hydroxyl, or amine bands indicating hydrogen bonding or other interactions between the polymer and other ingredients. nih.govresearchgate.net |

| UV-Visible Spectrophotometry | Trace Quantification | Measures the concentration of a colored complex formed between the cationic polymer and an anionic dye. researchgate.net | A calibration curve relating absorbance to known concentrations allows for the quantification of unknown samples in the ppm range. |

Rheological Characterization of Systems Containing Acetamidoethyl PG-trimonium chloride

Rheology is the science of the flow and deformation of matter, and it is critical for characterizing the performance and consumer experience of formulations containing Acetamidoethyl PG-trimonium chloride. scconline.org As a polymer, this ingredient can significantly influence the viscosity and texture of products like conditioners and shampoos. basf.us

Rheometers are used to measure key rheological properties. Common measurements include:

Viscosity vs. Shear Rate: This shows how the thickness of the product changes as it is subjected to different forces, such as being squeezed from a bottle (high shear) or sitting on a shelf (low shear). thecosmeticformulator.com

Yield Stress: This is the minimum amount of force required to initiate flow. A higher yield stress is important for suspending particles or preventing a cream from running.

Thixotropy: This describes the time-dependent shear thinning property, where a product becomes thinner when agitated (e.g., shaken or spread) and slowly thickens again when at rest.

The addition of a cationic polymer like Acetamidoethyl PG-trimonium chloride can alter the rheological profile of a formulation. It can interact with other rheology modifiers (like acrylate-based polymers or natural gums) or with surfactants in the system, leading to changes in the structure and stability of the product. mdpi.comacs.orgmdpi.com Characterizing these effects is essential for designing stable, aesthetically pleasing, and functional cosmetic products. letsmakebeauty.comnih.gov

| Rheological Parameter | Definition | Relevance for Formulations |

| Viscosity | A measure of a fluid's resistance to flow. scconline.org | Determines the thickness and richness of a product, affecting pourability and application feel. thecosmeticformulator.com |

| Shear Thinning | The property of a fluid to decrease in viscosity under shear strain. | Allows a product to be easily spread or dispensed while maintaining thickness in the container. |

| Yield Stress | The minimum stress that must be applied to a material to make it flow. | Crucial for the stability of emulsions and suspensions, preventing settling of particles or phase separation. letsmakebeauty.com |

| Thixotropy | A time-dependent shear thinning property. | Affects product pickup from a jar and its structure recovery after application. |

Future Research Directions and Emerging Paradigms in Acetamidoethyl Pg Trimonium Chloride Chemistry

Exploration of Sustainable Synthetic Pathways and Green Chemistry Approaches

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable practices. For Acetamidoethyl PG-trimonium chloride, future research will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current synthesis of this compound involves several steps, including the reaction of propylene (B89431) glycol with monoethanolamine, followed by acetylation and quaternization. glooshi.com Green chemistry principles could be applied to each of these stages. For instance, research could focus on utilizing bio-derived propylene glycol and monoethanolamine. The use of enzymatic catalysts or biocatalysts could offer higher selectivity and milder reaction conditions compared to traditional chemical catalysts, thereby reducing the formation of by-products.

Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, could significantly decrease the environmental footprint of the synthesis. Atom economy, a key metric in green chemistry, would be a central consideration in the design of new synthetic pathways, aiming to incorporate the maximum number of atoms from the reactants into the final product. The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor, could also enhance efficiency and reduce waste. nih.gov

A comparative analysis of potential green chemistry approaches for the synthesis of quaternary ammonium (B1175870) compounds (QACs) is presented in the table below.

| Green Chemistry Approach | Potential Application in Acetamidoethyl PG-trimonium chloride Synthesis | Anticipated Benefits |

| Bio-based Feedstocks | Utilization of bio-derived propylene glycol and monoethanolamine. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Biocatalysis | Use of enzymes for acetylation and other reaction steps. | High selectivity, mild reaction conditions, reduced by-products. |

| Green Solvents | Replacement of traditional organic solvents with water, ionic liquids, or supercritical CO2. | Reduced volatile organic compound (VOC) emissions, improved safety. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single process. | Increased efficiency, reduced waste and energy consumption. |

Advanced Characterization of Nanoscale Interfacial Phenomena and Self-Assembly

Acetamidoethyl PG-trimonium chloride's functionality as a conditioning agent is intrinsically linked to its behavior at interfaces, particularly the hair and skin surfaces. inci.guide Future research is poised to delve deeper into the nanoscale phenomena that govern these interactions. Advanced surface characterization techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), can provide unprecedented insights into the morphology and arrangement of single molecules of the compound on a substrate.

The self-assembly of Acetamidoethyl PG-trimonium chloride in solution and at interfaces is another critical area for investigation. As an amphiphilic molecule, it has the potential to form micelles, vesicles, or other organized structures depending on its concentration and the surrounding environment. Understanding these self-assembly processes is crucial for optimizing its performance in formulations. Techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can be employed to characterize the size, shape, and structure of these aggregates in solution.

The interaction of these self-assembled structures with surfaces can be studied using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), which can provide real-time information on the adsorption and viscoelastic properties of the deposited layers. This knowledge can lead to the design of more effective and long-lasting conditioning treatments.

Rational Design of Next-Generation Quaternary Ammonium Compounds with Tuned Functionalities

The principles of rational design, which involve a deep understanding of structure-activity relationships, will be instrumental in developing next-generation quaternary ammonium compounds (QACs) with tailored properties. nih.gov For Acetamidoethyl PG-trimonium chloride, this could involve systematic modifications to its molecular architecture to enhance specific functionalities.

For example, altering the length of the alkyl chain could modulate its hydrophobicity, influencing its deposition on surfaces and its interaction with other ingredients in a formulation. The nature of the counter-ion could also be varied to fine-tune its solubility and other physical properties. The introduction of additional functional groups, such as biodegradable ester linkages, could lead to more environmentally friendly molecules. rsc.org

Computational modeling and simulation will play a pivotal role in this rational design process. Molecular dynamics simulations can predict how changes in the molecular structure will affect its conformation, aggregation behavior, and interaction with surfaces. This in-silico approach can accelerate the discovery and development of new QACs with superior performance characteristics. researchgate.net

The following table outlines potential modifications to the Acetamidoethyl PG-trimonium chloride structure and their expected impact on functionality.

| Structural Modification | Target Property | Potential Outcome |

| Varying Alkyl Chain Length | Hydrophobicity, Substantivity | Enhanced deposition on hair/skin, improved conditioning. |

| Modifying the Head Group | Charge Density, Interaction Strength | Stronger binding to negatively charged surfaces. |

| Introducing Biodegradable Linkages | Environmental Impact | Reduced persistence in the environment. |

| Altering the Counter-ion | Solubility, Formulation Compatibility | Improved performance in a wider range of product types. |

Integration of Acetamidoethyl PG-trimonium chloride with Smart Materials and Responsive Systems

An exciting frontier in materials science is the development of "smart" materials that can respond to external stimuli such as pH, temperature, or light. The integration of Acetamidoethyl PG-trimonium chloride into such systems could lead to innovative applications. For instance, it could be incorporated into microcapsules that release the conditioning agent in response to a change in pH, providing on-demand hair treatment.

Furthermore, the cationic nature of Acetamidoethyl PG-trimonium chloride makes it a candidate for creating stimuli-responsive hydrogels. These hydrogels could be designed to swell or shrink in response to changes in the ionic strength of the surrounding medium, enabling the controlled release of active ingredients.

The development of responsive surfactant systems is another promising area. By combining Acetamidoethyl PG-trimonium chloride with other surfactants, it may be possible to create systems where the viscosity or other properties can be tuned by external triggers. This could lead to the creation of novel and highly interactive personal care products.

Methodological Innovations in Characterization and Computational Chemistry for Complex Chemical Systems

The complexity of formulations containing Acetamidoethyl PG-trimonium chloride necessitates the development of advanced analytical and computational methods for their characterization. High-resolution mass spectrometry techniques, such as Orbitrap MS, can provide detailed information on the chemical composition of complex mixtures and help in identifying potential impurities or degradation products.

In the realm of computational chemistry, the development of more accurate force fields and multiscale modeling approaches will be crucial for simulating the behavior of Acetamidoethyl PG-trimonium chloride in realistic environments. These models can bridge the gap between the molecular level and the macroscopic properties of a formulation, providing valuable insights for product development.

Advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could provide detailed information about the molecular structure and dynamics of Acetamidoethyl PG-trimonium chloride and its interactions with other molecules in a formulation. These methodological innovations will be essential for unraveling the complex chemistry of this versatile ingredient and paving the way for its future applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Acetamidoethyl PG-trimonium chloride, and what purity standards should be ensured?

- Methodology : Synthesis typically involves quaternization reactions, where a tertiary amine reacts with an alkylating agent (e.g., chlorides) under controlled pH and temperature. Post-synthesis, purity should be verified using GB/T 13173 or ISO 2871-1/2 standards for cationic-active matter, ensuring ≥95% actives. Impurities like heavy metals (≤20 mg/kg as Pb) and arsenic (≤3 mg/kg) must adhere to Safety and Technical Standards for Cosmetics (2015 Edition) .

Q. How should researchers characterize the chemical structure and purity of Acetamidoethyl PG-trimonium chloride?

- Analytical Techniques : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Waters Atlantis® T3 column (3 μm, 120 Å) and isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0) for separation. Confirm molecular structure via electrospray ionization (ESI) and compare against reference standards. Purity is assessed via cationic-active matter quantification and hazardous substance testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LD₅₀ values for Acetamidoethyl PG-trimonium chloride across toxicological studies?

- Analysis Framework : Discrepancies (e.g., LD₅₀ >2000 mg/kg in rats vs. developmental toxicity in mice at lower doses ) may arise from species-specific metabolism, administration routes (oral vs. dermal), or formulation differences. Standardize protocols using OECD guidelines: control for vehicle effects (e.g., occlusion in dermal studies) and include histopathology to differentiate maternal vs. compound-specific toxicity .

Q. What experimental designs are appropriate for assessing developmental toxicity in mammalian models?

- Protocol Design : Follow teratogenicity studies in pregnant rodents (e.g., New Zealand white rabbits), administering doses from gestational day 6–18. Monitor maternal weight, embryonic resorption, and fetal malformations. Use ≥3 dose groups (e.g., 25–2000 mg/kg/day) and a control. Necropsy dams on day 19 to evaluate organogenesis endpoints. Statistical analysis should include ANOVA with post-hoc tests to distinguish dose-dependent effects .

Q. How can dermal absorption be quantified to evaluate systemic exposure risks?

- Method : Utilize Franz diffusion cells with human or rodent skin. Apply 5% radiolabeled compound under occluded/unoccluded conditions. Sample receptor fluid at 24 hours and analyze via LC-MS/MS. Calculate absorption as % of applied dose in epidermis, dermis, and receptor fluid. Low penetration (<1% in receptor fluid) indicates minimal systemic risk .

Q. What statistical approaches are critical for interpreting toxicity data variability?